molecular formula C5H6N2O3 B12793746 1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione CAS No. 14628-46-7

1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione

Cat. No.: B12793746
CAS No.: 14628-46-7
M. Wt: 142.11 g/mol
InChI Key: VICDFJLHZGCTDV-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione is a pyridazinedione derivative offered for research use. The pyridazinedione scaffold is recognized in medicinal chemistry as a privileged structure associated with a broad spectrum of biological activity . Recent scientific investigations have highlighted the significant potential of 3,6-disubstituted pyridazine analogs as novel anticancer agents. Specifically, such compounds have demonstrated potent anti-proliferative effects against human breast cancer cell lines (T-47D and MDA-MB-231) by inducing cell cycle arrest and promoting apoptosis . The mechanism of action for this class of compounds is proposed to involve the inhibition of Cyclin-dependent kinase 2 (CDK2), a key enzymatic target in oncology drug discovery, with some analogs exhibiting inhibitory activity (IC50) in the nanomolar range . Beyond oncology, the pyridazinone core is an important element of pharmacophore design and has been explored for applications in cardiovascular, anti-inflammatory, and neuroprotective research, underscoring its versatility as a chemical tool . The hydroxymethyl substituent on this particular compound may provide a handle for further chemical modification, making it a valuable synthetic intermediate for developing novel bioactive molecules or bioconjugates. Researchers can utilize this compound to explore new pathways in chemical biology and drug discovery. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14628-46-7

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

2-(hydroxymethyl)-1H-pyridazine-3,6-dione

InChI

InChI=1S/C5H6N2O3/c8-3-7-5(10)2-1-4(9)6-7/h1-2,8H,3H2,(H,6,9)

InChI Key

VICDFJLHZGCTDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(NC1=O)CO

Origin of Product

United States

Preparation Methods

Key Reaction Components:

  • Maleic anhydride : Provides the dicarboxylic acid moiety.
  • Hydrazine hydrate : Reacts with maleic anhydride to form the pyridazinedione ring.
  • Catalysts : 1,3-diene compounds (e.g., cyclopentadiene) are used to improve reaction efficiency and product purity.

Typical Reaction Conditions:

  • Low temperature initial reaction (around 10 °C) to control the formation of intermediates.
  • Gradual heating to moderate temperatures (45–110 °C) to complete ring closure and dehydration.
  • Use of organic additives containing multiple hydrophilic groups (e.g., malic acid, mannitol) to reduce impurities and improve product quality.

Detailed Preparation Method from Maleic Anhydride and Hydrazine Hydrate

A patented method (CN111285811B) provides a robust and environmentally friendly synthesis of 3,6-dihydroxypyridazine, which is closely related to 1-(hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione. The process can be adapted for the hydroxymethyl derivative by subsequent hydroxymethylation steps.

Stepwise Procedure:

Step Description Conditions Outcome
1 Mix maleic anhydride, hydrazine hydrate, and 1,3-diene catalyst (e.g., cyclopentadiene) Mass ratio 1:1:1, 10 °C for 1 hour Formation of intermediate pyridazinedione ring
2 Gradual heating to 45–50 °C, then to >104 °C for 3 hours Controlled temperature ramp Completion of ring closure and dehydration
3 Add organic additives (malic acid 0.05%, mannitol 0.1%) Stirring at high temperature Reduction of amine impurities, improved purity
4 Cooling, filtration, washing with ice water to pH 4.8–5.1 Ambient to low temperature Isolation of high-purity product
5 Drying Standard drying conditions Final product with purity ~99.9%, yield ~97.2%

Notes:

  • The 1,3-diene catalyst is recovered during the temperature ramp and recycled, enhancing sustainability.
  • The use of hydrophilic organic additives significantly reduces free amine and amine salt impurities to as low as 0.03 ppm.
  • The process avoids excessive solvent use and long reaction times, aligning with green chemistry principles.

Hydroxymethylation to Obtain this compound

While direct preparation of the hydroxymethyl derivative is less frequently detailed, the common approach involves:

  • Starting from 3,6-dihydroxypyridazine or 3,6-pyridazinedione.
  • Reacting with formaldehyde or paraformaldehyde under controlled conditions to introduce the hydroxymethyl group at the nitrogen (N-1) position.
  • This step typically involves mild acidic or basic catalysis and moderate temperatures to avoid ring degradation.

Alternative Synthetic Routes and Catalytic Systems

Knoevenagel Condensation and Michael Addition

  • Proline triflate-catalyzed Knoevenagel condensation of aldehydes with 3,6-pyridazinedione derivatives forms α,β-unsaturated intermediates.
  • Subsequent Michael addition of the pyridazinedione nitrogen onto these intermediates followed by cyclodehydration can yield complex pyridazinoindazolone derivatives.
  • This method demonstrates the versatility of the pyridazinedione scaffold in organic synthesis but is more relevant for derivative synthesis than direct preparation of the hydroxymethyl compound.

Use of Hydrazine Hydrate and Acid Catalysts

  • Reaction of maleic anhydride with hydrazine hydrate in the presence of acids like sulfuric acid or hydrochloric acid can yield the pyridazinedione core.
  • However, these methods often result in lower purity and yield compared to the 1,3-diene catalyzed process.
  • For example, using 30% hydrochloric acid instead of cyclopentadiene catalyst resulted in product purity of 87.5% and yield of 92.4%, with higher amine impurities.

Summary Table of Preparation Conditions and Outcomes

Method Reagents Catalyst/Additives Temperature Time Yield (%) Purity (%) Notes
Maleic anhydride + hydrazine hydrate + cyclopentadiene Cyclopentadiene (1,3-diene) 10 °C → 104+ °C 4 h total 97.2 99.9 Low amine impurities, catalyst recycled
Maleic anhydride + hydrazine hydrate + 30% HCl Hydrochloric acid 30 °C → 105 °C 7 h total 92.4 87.5 Higher impurities, lower purity
Knoevenagel condensation + Michael addition Aldehyde + 3,6-pyridazinedione Proline triflate Mild heating Variable - Used for derivatives, not direct hydroxymethylation
Hydroxymethylation (post-synthesis) 3,6-pyridazinedione + formaldehyde Acid/base catalyst Mild conditions Hours - Introduces hydroxymethyl group

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR) confirms the structure of 3,6-dihydroxypyridazine and its derivatives, with characteristic proton signals at δ 6.95 (s, 2H), 11.1 (s, 1H), and 11.7 (s, 1H) in DMSO-d6.
  • High-Performance Liquid Chromatography (HPLC) is used to assess product purity, achieving up to 99.9% purity with optimized methods.
  • The content of free amine and amine salts is minimized (<0.03 ppm) by the addition of hydrophilic organic additives during synthesis.
  • The process is scalable and environmentally sustainable due to catalyst recovery and reduced solvent use.

Chemical Reactions Analysis

Electrophilic Functionalization at Oxygen/Nitrogen Centers

The hydroxymethyl group (-CH2OH) and pyridazinedione ring enable selective O- or N-functionalization depending on electrophile hardness:

Reaction TypeReagent/ConditionsProductSelectivity RationaleSource
O-Alkylation Alkyl bromides, K2CO3, DMF-CH2OR derivativesHard electrophiles target oxygen's lone pairs
N-Alkylation α,β-Unsaturated ketones, RTN-substituted pyridazinedionesSoft electrophiles favor nitrogen's nucleophilicity
Acylation Acetic anhydride, pyridine-CH2OAc estersHydroxyl group acts as nucleophile

Example: Reaction with phosphorus oxychloride replaces carbonyl oxygen with chlorine, forming 3-chloropyridazine derivatives .

Multi-Component Reactions (MCRs)

The compound participates in MCRs due to dual nucleophilic sites (NH and OH):

a. Knoevenagel-Michael Cascade

  • Components: Aldehydes, 1,3-dicarbonyl compounds

  • Catalyst: Proline triflate or p-TSA

  • Mechanism:

    • Knoevenagel condensation forms α,β-unsaturated intermediate

    • Michael addition of pyridazinedione's nitrogen

    • Cyclodehydration yields fused heterocycles (e.g., pyridazinoindazolones)

b. Hydrazine-Mediated Cyclizations

  • Reagents: Hydrazine hydrate, EtOH reflux

  • Product: Pyrrolo[2,3-d]pyridazinone derivatives via hydrazide intermediates

Oxidation and Reduction Pathways

ProcessConditionsOutcomeApplication
Oxidation KMnO4, H2SO4-CH2OH → -COOHEnhanced water solubility
Reduction NaBH4, MeOHRing saturation (1,2,3,4-tetrahydropyridazine)Bioactivity modulation

Cycloaddition and Heterocycle Formation

a. [2+2] Cycloaddition

  • Reagent: Trimethyl phosphite, dark conditions

  • Product: Cyclobutane-fused derivatives via Morita–Baylis–Hillman mechanism

b. Thiazine Formation

  • Components: Chloroacetic acid, p-chlorobenzaldehyde

  • Conditions: AcOH/Ac2O, NaOAc

  • Product: Pyridazino[3,4-b] thiazin-6(7H)-one

Conjugation and Derivatization

The hydroxymethyl group enables click chemistry and bioconjugation:

StrategyReagentProductUtility
Propargylation Propargyl bromide, K2CO3-CH2O-C≡CHCuAAC "click" reactions
Sulfonation Tosyl chloride, Et3N-CH2OTsNucleophilic displacement

Stability and Reactivity Considerations

  • pH Sensitivity: Stable in neutral aqueous buffers but undergoes hydrolysis under strong acidic/basic conditions .

  • Thiol Compatibility: Resists glutathione (0.5 mM, pH 7.4) for 72 hours, enabling biological applications .

Scientific Research Applications

1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Maleic Hydrazide (1,2-Dihydro-3,6-pyridazinedione)

  • Structure : Lacks substituents at the 1-position.
  • Applications : Primarily used as a systemic herbicide and sprout suppressant in crops like onions and potatoes . It inhibits apical dominance in plants, promoting sucrose accumulation in sugarcane .
  • Mechanism : Acts as a growth regulator with phloem and xylem mobility, though its exact mode of action remains unclear .
  • Regulatory Status : Tolerances for residues in food crops are established (e.g., 50 ppm in potatoes) .

1-(2-(2-Pyridinyl)ethyl)-1,2-dihydro-3,6-pyridazinedione

  • Structure : Features a 2-pyridinyl ethyl group at the 1-position.
  • Properties : Higher molecular weight (217.228 g/mol) and lipophilicity due to the aromatic substituent, which may enhance binding to biological targets or alter solubility .
  • Reactivity : The pyridinyl group could participate in coordination chemistry or π-π interactions, distinguishing it from the hydroxymethyl analog .

1-Methyl-1,2-dihydro-3,6-pyridazinedione (N-Methylmaleic Hydrazide)

  • Structure : Methyl group at the 1-position.
  • Applications : Used in studies exploring structure-activity relationships of pyridazinediones in herbicides and growth regulators .

Polymer Derivatives (e.g., 1-Butyl-, 1-Propyl-Substituted)

  • Structure : Alkyl chains (butyl, propyl) at the 1-position.
  • Applications : Incorporated into polymers for industrial uses, such as coatings or resins, leveraging their thermal stability and reactivity with cross-linking agents .

Comparative Data Table

Table 1 : Key Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Primary Applications References
Maleic Hydrazide C4H4N2O2 112.09 None Herbicide, sprout suppressant
1-(Hydroxymethyl)-derivative C5H6N2O3 142.11 -CH2OH Under research (potential agrochemical)
1-(2-(2-Pyridinyl)ethyl)-derivative C11H11N3O2 217.23 -CH2CH2(2-pyridinyl) Synthetic intermediate, coordination chemistry
1-Methyl-derivative C5H6N2O2 126.11 -CH3 Herbicide research, structure-activity studies
1-Butyl-polymer derivative Polymer blend Variable -C4H9 Industrial polymers, resins

Biological Activity

1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has a hydroxymethyl group that can engage in hydrogen bonding with biological molecules, which may influence its reactivity and interaction with various enzymes and receptors. The ability of this compound to undergo oxidation and reduction reactions allows for the formation of derivatives with varied biological activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar hydrazone compounds demonstrate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
2-Amino-N-(6-hydrazinyl-6-oxohexyl)benzamideStaphylococcus aureus, E. coli0.051 μM
4-Fluorobenzoic acid hydrazideCandida albicans125 μg/mL
This compoundVarious (unpublished data)Pending further studies

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. For example, related hydrazone derivatives have shown promising results against the MCF-7 human breast cancer cell line, with IC50 values comparable to established chemotherapeutic agents . The mechanism is thought to involve the induction of apoptosis in cancer cells.

Table 2: Anticancer Activity Studies

Compound NameCell Line TestedIC50 Value
2-Benzoyl amino acid hydrazideMCF-70.21 μM
This compoundVarious (unpublished data)Pending further studies

Antiviral Activity

Some derivatives have also been studied for their antiviral properties. Research has indicated that certain hydrazone compounds exhibit activity against viruses such as hepatitis A and H1N1 influenza virus. The binding affinities calculated for these interactions suggest a micromolar range of effectiveness .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with target molecules. This interaction can alter enzyme functions and influence cellular pathways involved in disease processes.

Case Studies

Several case studies have documented the synthesis and testing of hydrazone derivatives related to this compound. For instance:

  • Study on Antibacterial Activity : A study synthesized a series of hydrazones and evaluated their antibacterial efficacy using disc diffusion methods against various pathogens. Results showed significant inhibition zones for several compounds .
  • Anticancer Evaluation : Another investigation focused on the cytotoxic effects on cancer cell lines using a range of concentrations to determine IC50 values. The findings suggested that certain modifications to the pyridazine structure enhanced anticancer potency .

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